H4R antagonist 1

Description

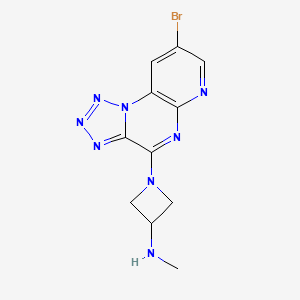

The exact mass of the compound this compound is 334.02900 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(12-bromo-2,3,4,5,8,10-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN8/c1-13-7-4-19(5-7)10-11-16-17-18-20(11)8-2-6(12)3-14-9(8)15-10/h2-3,7,13H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGICUHMULRYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of H4R Antagonists: A Technical Guide for Drug Development Professionals

November 2025

Abstract

The histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, has emerged as a critical regulator of immune and inflammatory responses. Its involvement in conditions such as atopic dermatitis, pruritus, asthma, and allergic rhinitis has positioned it as a promising therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of H4R antagonists. It details the molecular signaling cascades initiated by H4R activation and the subsequent blockade by its antagonists. This document summarizes key quantitative data for prominent H4R antagonists, offers detailed experimental protocols for their characterization, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to the Histamine H4 Receptor

The histamine H4 receptor is the fourth and most recently identified member of the histamine receptor family.[1] Unlike the other three histamine receptors, H4R is primarily found on cells of the immune system, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[2][3] This specific expression pattern underscores its significant role in modulating immune responses and inflammation.

Histamine, the endogenous ligand for H4R, is a key mediator in allergic reactions.[4] Upon binding to H4R, histamine initiates a signaling cascade that leads to various cellular responses, including chemotaxis (the directed movement of cells), cytokine and chemokine production, and calcium mobilization.[5] These processes are integral to the inflammatory cascade. Consequently, antagonizing the H4R presents a targeted therapeutic strategy to mitigate these inflammatory effects.

Mechanism of Action of H4R Antagonists

H4R antagonists function by competitively binding to the H4 receptor, thereby blocking the binding of endogenous histamine. This blockade prevents the receptor from adopting its active conformation, thus inhibiting the downstream signaling pathways that are normally triggered by histamine.

G Protein Coupling and Downstream Signaling

The H4R primarily couples to the Gi/o family of G proteins. Upon histamine binding, the activated H4R facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.

H4R antagonists, by preventing receptor activation, inhibit these downstream events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. H4R antagonists block this effect, preventing the histamine-induced reduction in cAMP.

-

Modulation of Phospholipase C (PLC) and Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a crucial signal for cellular processes like chemotaxis and degranulation. H4R antagonists abrogate this histamine-induced calcium mobilization.

-

MAPK Pathway Regulation: H4R activation has also been linked to the regulation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation, differentiation, and inflammation. Antagonists can modulate these effects by blocking the initial receptor activation.

-

β-Arrestin Recruitment: Interestingly, some H4R ligands exhibit biased agonism. For instance, the well-characterized antagonist JNJ7777120 has been shown to recruit β-arrestin without activating G proteins, highlighting the complexity of H4R signaling and the potential for developing functionally selective antagonists.

Below is a diagram illustrating the H4R signaling pathway and the point of intervention for antagonists.

Quantitative Data for H4R Antagonists

The development of potent and selective H4R antagonists is a key focus of research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50, pA2) of several notable H4R antagonists.

Table 1: Binding Affinity (Ki) of H4R Antagonists

| Compound | Human H4R Ki (nM) | Rat H4R Ki (nM) | Mouse H4R Ki (nM) | Selectivity over H1/H2/H3 | Reference(s) |

| JNJ 7777120 | 4.5 | - | - | >1000-fold | |

| Toreforant (JNJ-39758979) | 8.4 ± 2.2 | Potent | - | Excellent | |

| ZPL-3893787 (Adriforant) | - | - | - | Selective | |

| A-943931 | 5 | 4 | - | >190-fold | |

| Thioperamide | - | pKi = 7.8 (H3R) | - | Dual H3/H4 antagonist | |

| VUF 6002 | - | - | - | Selective |

Table 2: Functional Potency of H4R Antagonists

| Compound | Assay | Species | Potency | Reference(s) |

| JNJ 7777120 | Inhibition of histamine-induced mast cell migration | Human | IC50 = 4.5 nM | |

| A-943931 | Calcium Flux (FLIPR) | Human, Rat, Mouse | Kb < 5.7 nM | |

| Toreforant (JNJ-39758979) | Inhibition of histamine-induced eosinophil shape change | Human | - | |

| ZPL-3893787 (Adriforant) | Clinical trial in atopic dermatitis | Human | 30 mg once daily showed efficacy | |

| A-943931 | Zymosan-induced peritonitis | Mouse | ED50 = 33-34 µmol/kg | |

| VUF 6002 | Carrageenan-induced paw edema | Rat | Significant reduction at 10 mg/kg |

Detailed Experimental Protocols

The characterization of H4R antagonists relies on a suite of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the H4R by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human H4 receptor (e.g., from HEK293 or CHO cells)

-

Radioligand: [³H]-Histamine

-

Test H4R antagonist

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: High concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation fluid and counter

-

96-well plates

Procedure:

-

Preparation: Prepare serial dilutions of the test antagonist. Dilute the cell membranes and [³H]-Histamine in assay buffer to the desired concentrations.

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]-Histamine (at a concentration near its Kd), and varying concentrations of the test antagonist. Include wells for total binding (no antagonist) and non-specific binding.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines the ability of an antagonist to block the histamine-induced inhibition of cAMP production.

Materials:

-

Cells expressing H4R (e.g., CHO-K1 or HEK293)

-

Histamine

-

Test H4R antagonist

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

-

Cell culture medium and plates

Procedure:

-

Cell Plating: Seed the H4R-expressing cells in a 96-well plate and culture overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80) in the presence of forskolin to all wells except the negative control.

-

Incubation: Incubate for the time specified by the cAMP assay kit manufacturer (usually 30-60 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit the histamine-induced increase in intracellular calcium.

Materials:

-

H4R-expressing cells (may require co-expression of a promiscuous G-protein like Gα16 to couple to calcium signaling)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Histamine

-

Test H4R antagonist

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells and pre-incubate with different concentrations of the test antagonist.

-

Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject a solution of histamine and continue to record the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the response against the logarithm of the antagonist concentration to determine the IC50.

Mast Cell Chemotaxis Assay

This assay assesses the ability of an antagonist to block histamine-induced migration of mast cells.

Materials:

-

Mast cells (e.g., bone marrow-derived mast cells or a mast cell line)

-

Chemotaxis chamber (e.g., Transwell plate with a porous membrane)

-

Histamine

-

Test H4R antagonist

-

Assay medium (e.g., RPMI with 1% BSA)

Procedure:

-

Cell Preparation: Resuspend mast cells in assay medium. Pre-incubate a portion of the cells with the test antagonist.

-

Assay Setup: Add assay medium containing histamine to the lower chamber of the Transwell plate.

-

Add the mast cell suspension (with or without antagonist) to the upper chamber (the insert).

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for cell migration.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and microscopy.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the histamine-only control.

Below is a workflow diagram for a typical H4R antagonist characterization cascade.

Conclusion

H4R antagonists represent a promising class of therapeutic agents for a variety of inflammatory and immune-mediated disorders. Their mechanism of action, centered on the competitive blockade of histamine binding and subsequent inhibition of Gi/o-mediated signaling pathways, provides a targeted approach to modulating the immune response. A thorough understanding of the molecular pharmacology, supported by robust in vitro and in vivo characterization using the assays detailed in this guide, is essential for the successful development of novel and effective H4R-targeted therapies. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and drug developers in this dynamic field.

References

- 1. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Structural insights into ligand recognition and G protein preferences across histamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of the Potent and Selective Histamine H4 Receptor Antagonist JNJ 7777120: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of JNJ 7777120, a pioneering potent and selective antagonist of the histamine H4 receptor (H4R). JNJ 7777120 has been a critical tool in elucidating the physiological and pathophysiological roles of the H4R, particularly in inflammatory and immune responses.[1][2]

Introduction to the Histamine H4 Receptor

The histamine H4 receptor is the most recently identified member of the histamine receptor family, which also includes the H1, H2, and H3 receptors.[3] All are G protein-coupled receptors (GPCRs) that mediate the diverse effects of histamine throughout the body.[4] The H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, suggesting a crucial role in the regulation of immune and inflammatory processes.[3]

Activation of the H4R by histamine is primarily coupled to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway. Emerging evidence also points to H4R signaling through β-arrestin pathways.

Given its expression profile and signaling mechanisms, the H4R has emerged as a promising therapeutic target for a range of inflammatory and autoimmune disorders, including allergic rhinitis, asthma, atopic dermatitis, and pruritus. The development of selective H4R antagonists is therefore a key area of research in modern drug discovery.

Discovery of JNJ 7777120

The discovery of JNJ 7777120, chemically known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, marked a significant milestone in H4R pharmacology. It was the first potent and selective, non-imidazole H4R antagonist to be identified, providing researchers with a valuable chemical probe to investigate the receptor's function. The discovery process involved high-throughput screening of compound libraries followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of indole carboxamide derivatives were instrumental in the development of JNJ 7777120.

Synthesis of JNJ 7777120

The synthesis of JNJ 7777120 and its analogues has been described in the scientific literature. A general synthetic scheme is outlined below.

Caption: Synthetic pathway for JNJ 7777120.

Pharmacological Profile of JNJ 7777120

JNJ 7777120 exhibits a pharmacological profile characterized by high potency and selectivity for the H4R.

In Vitro Pharmacology

The in vitro pharmacological properties of JNJ 7777120 have been extensively characterized using a variety of assays.

Table 1: In Vitro Pharmacological Data for JNJ 7777120

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human | 4.5 nM | Radioligand Binding Assay | |

| Mouse | - | - | - | |

| Rat | - | - | - | |

| Functional Antagonism (pA2) | Human | 8.1 | cAMP Reporter Gene Assay | - |

| Selectivity | Human | >1000-fold vs. H1R, H2R, H3R | Radioligand Binding Assays | |

| In Vitro Efficacy | Mouse | Inhibition of histamine-induced mast cell chemotaxis and calcium influx | Cellular Functional Assays |

In Vivo Pharmacology and Pharmacokinetics

JNJ 7777120 has demonstrated efficacy in various animal models of inflammation and has suitable pharmacokinetic properties for in vivo studies.

Table 2: In Vivo and Pharmacokinetic Data for JNJ 7777120

| Parameter | Species | Value | Model/Assay | Reference |

| In Vivo Efficacy | Mouse | Significant reduction of neutrophil infiltration | Zymosan-induced peritonitis | |

| Mouse | Attenuation of scratching behavior and dermatitis | Chronic allergic dermatitis model | ||

| Mouse | Reduction of inflammatory cell influx and epidermal thickening | Atopic dermatitis model | ||

| Oral Bioavailability | Rat | ~30% | Pharmacokinetic study | |

| Dog | ~100% | Pharmacokinetic study | ||

| Half-life (t1/2) | Rat | ~3 hours | Pharmacokinetic study | |

| Dog | ~3 hours | Pharmacokinetic study |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize JNJ 7777120 are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes from HEK293 cells transiently or stably expressing the human H4R are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-histamine) and a range of concentrations of the unlabeled test compound (JNJ 7777120). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the histamine-induced inhibition of cAMP production.

Caption: Workflow for a cAMP functional assay.

Protocol:

-

Cell Culture: Cells stably expressing the H4R (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

Assay Procedure: Cells are harvested and pre-incubated with varying concentrations of the antagonist (JNJ 7777120).

-

Stimulation: The cells are then stimulated with forskolin (to elevate basal cAMP levels) and a fixed concentration of histamine (agonist) that produces a submaximal response (e.g., EC80).

-

cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.

-

Data Analysis: The ability of JNJ 7777120 to reverse the histamine-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The data are analyzed to determine the antagonist's potency, often expressed as a pA2 value.

Mast Cell Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the migration of mast cells towards a chemoattractant.

Caption: Workflow for a mast cell chemotaxis assay.

Protocol:

-

Cell Preparation: Bone marrow-derived mast cells (BMMCs) are cultured and sensitized.

-

Assay Setup: A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used. The lower chamber is filled with media containing a chemoattractant (e.g., histamine).

-

Cell Treatment: Mast cells are pre-incubated with various concentrations of JNJ 7777120.

-

Cell Seeding: The treated mast cells are placed in the upper chamber of the Transwell plate.

-

Incubation: The plate is incubated for several hours to allow the mast cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a hemocytometer or flow cytometry, or by using a fluorescent dye.

H4R Signaling Pathways

The primary signaling pathway for the H4R is through the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Other signaling events include calcium mobilization and MAPK activation.

Caption: Histamine H4 Receptor signaling pathway.

Conclusion

JNJ 7777120 has been an invaluable pharmacological tool for understanding the role of the histamine H4 receptor in health and disease. Its high potency and selectivity have enabled researchers to probe the function of the H4R in various in vitro and in vivo models, solidifying its importance as a therapeutic target for inflammatory and immune-mediated conditions. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the field of histamine receptor pharmacology and drug development. While JNJ 7777120 itself did not progress to clinical use due to off-target effects at high doses, the knowledge gained from its study has paved the way for the development of second-generation H4R antagonists with improved safety profiles.

References

- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 4. Histamine receptor - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of H4R Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The histamine H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune-mediated disorders. As a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, its modulation offers the potential to treat conditions such as atopic dermatitis, asthma, and allergic rhinitis. The development of potent and selective H4R antagonists has been a key focus of medicinal chemistry efforts. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of major H4R antagonist scaffolds, details key experimental protocols for their evaluation, and visualizes the underlying biological and developmental pathways.

Core Structure-Activity Relationships of H4R Antagonists

The exploration of H4R antagonists has led to the identification of several key chemical scaffolds. The SAR for these series reveals critical insights into the molecular features required for high-affinity binding and functional antagonism.

2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core has proven to be a highly fruitful starting point for the development of potent H4R antagonists. A notable example from this class is JNJ 39758979 , which advanced to clinical trials.[1][2] SAR studies on this scaffold have revealed several key determinants of activity.

| Compound/Series | R1 | R2 | hH4R Ki (nM) | pA2 |

| JNJ 39758979 | 4-methylpiperazin-1-yl | 4-cyanophenyl | 12.5 | 7.9 |

| Analog Series 1 | Varied basic amines | Substituted phenyls | 5 - 50 | 7.5 - 8.3 |

| Analog Series 2 | Acyclic amines | Heterocyclic rings | 20 - 100 | 7.0 - 7.8 |

Table 1: Representative SAR data for 2,4-diaminopyrimidine H4R antagonists.

Key SAR insights for the 2,4-diaminopyrimidine scaffold include:

-

The 2-amino group is crucial for activity, likely forming a key hydrogen bond interaction within the receptor binding pocket.

-

A basic amine moiety at the 4-position , often a piperazine or related cyclic amine, is generally required for high affinity. This group is believed to interact with an acidic residue in the receptor.

-

The nature of the substituent at the 6-position significantly influences potency and selectivity. Aromatic and heteroaromatic groups are well-tolerated and can be modified to fine-tune physicochemical properties.

Indole Carboxamide Scaffold

The indole carboxamide scaffold was one of the earliest to be explored and led to the discovery of the widely used research tool, JNJ 7777120 .[2][3] This compound has been instrumental in elucidating the in vitro and in vivo functions of the H4R.

| Compound | R-group on Piperazine | hH4R Ki (nM) | Selectivity over H1R/H2R/H3R |

| JNJ 7777120 | Methyl | 13 | >1000-fold |

| Analog 1 | Ethyl | 25 | >800-fold |

| Analog 2 | Cyclopropyl | 18 | >1200-fold |

Table 2: SAR data for selected indole carboxamide H4R antagonists.

SAR studies of the indole carboxamide series have highlighted:

-

The 5-chloro substituent on the indole ring contributes significantly to high affinity.

-

The carboxamide linker is an effective way to connect the indole core to a basic amine.

-

A small alkyl substituent on the distal nitrogen of the piperazine ring , such as a methyl group, is optimal for potency.

Other Notable Scaffolds

Beyond the two major classes above, several other scaffolds have been investigated for H4R antagonism, including azines, quinazolines, and quinoxalines.[3] These efforts aim to identify novel intellectual property and to develop antagonists with improved pharmacokinetic and safety profiles.

Experimental Protocols

The characterization of H4R antagonists relies on a suite of in vitro assays to determine binding affinity and functional activity.

H4R Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the H4R.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-histamine or a high-affinity radiolabeled antagonist) for binding to membranes prepared from cells expressing the H4R.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells (or other suitable host cells) stably or transiently expressing the human H4R.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

To determine non-specific binding, include wells with a high concentration of a known H4R ligand (e.g., unlabeled histamine or JNJ 7777120).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

H4R cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, which is a hallmark of H4R activation through its coupling to Gi/o proteins.

Principle: H4R activation by an agonist (e.g., histamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect, restoring cAMP levels.

Methodology:

-

Cell Culture and Plating:

-

Use cells expressing the H4R (e.g., HEK293-hH4R).

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of an H4R agonist (e.g., histamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate basal adenylyl cyclase activity.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

-

The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.

-

H4R Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, which can occur through G protein beta-gamma subunit-mediated activation of phospholipase C.

Principle: Activation of the H4R can lead to an increase in intracellular calcium ([Ca²⁺]i). A fluorescent calcium indicator dye is used to detect these changes. An antagonist will block the agonist-induced calcium flux.

Methodology:

-

Cell Preparation and Dye Loading:

-

Use cells co-expressing the H4R and a promiscuous G protein such as Gα16, or a cell line where H4R activation naturally leads to a calcium response.

-

Plate the cells in a black-walled, clear-bottom 96- or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubate the cells to allow for dye uptake and de-esterification.

-

-

Assay Procedure:

-

Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add varying concentrations of the test antagonist to the wells and incubate for a short period.

-

Add a fixed concentration of an H4R agonist while continuously monitoring the fluorescence signal.

-

-

Data Analysis:

-

The increase in fluorescence intensity upon agonist addition corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response as a function of the log concentration of the antagonist.

-

Determine the IC50 value from the resulting dose-response curve.

-

Visualizing H4R Pathways and Development

H4R Signaling Pathway

H4R Signaling Cascade

Experimental Workflow for H4R Antagonist SAR Studies

H4R Antagonist Development Workflow

Logical Evolution of H4R Antagonist Scaffolds

Evolution of H4R Antagonist Chemical Scaffolds

References

Pharmacological Profile of the H4R Antagonist JNJ 7777120: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of the histamine H4 receptor (H4R) antagonist, JNJ 7777120. This document details its binding affinity, in vitro and in vivo potency, selectivity, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in the field of H4R-targeted therapeutics.

Introduction to H4R and JNJ 7777120

The histamine H4 receptor is the most recently identified member of the histamine receptor family and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[1][2] Its role in modulating immune and inflammatory responses has made it an attractive target for the development of novel therapeutics for a range of disorders, including allergic rhinitis, asthma, atopic dermatitis, and pruritus.[1][3]

JNJ 7777120, also known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, was the first potent and selective, non-imidazole antagonist developed for the H4 receptor.[4] It has been extensively used as a research tool to elucidate the physiological and pathophysiological roles of the H4R. While its development for clinical use was halted due to unfavorable pharmacokinetic and toxicity profiles in preclinical species, the data generated for JNJ 7777120 remain invaluable for the continued development of new H4R antagonists.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for JNJ 7777120, providing a clear comparison of its pharmacological properties across various assays and species.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species/Cell Line | Assay Type | Value | Reference |

| Ki | Human H4R | Radioligand Binding | 4.5 nM | |

| Human H4R | [3H]histamine competition binding | 4.1 nM | ||

| pA2 | Human H4R | cAMP Assay | 7.9 | |

| IC50 | Human H4R | Radioligand Binding | 4.5 nM | |

| Human Eosinophil Chemotaxis | Chemotaxis Assay | 86 nM | ||

| Murine Bone-Marrow Mast Cell Chemotaxis | Chemotaxis Assay | 40 nM |

Table 2: Selectivity Profile

| Receptor | Selectivity Fold (over H4R) | Reference |

| Histamine H1 Receptor | >1000 | |

| Histamine H2 Receptor | >1000 | |

| Histamine H3 Receptor | >1000 | |

| Other Receptors (panel of 50) | No significant cross-reactivity |

Table 3: In Vivo Efficacy

| Animal Model | Species | Endpoint | Dose | % Inhibition/Effect | Reference |

| Zymosan-induced Peritonitis | Mouse | Neutrophil Infiltration | - | Significant Blockade | |

| Croton Oil-induced Ear Edema | CD-1 Mouse | Ear Edema | 30-100 mg/kg, s.c. | Dose-dependent inhibition | |

| Hapten-induced Pruritus (TNCB) | HR-1 Mouse | Scratching Behavior | 10 and 30 mg/kg | Dose-dependent reduction | |

| Carrageenan-induced Acute Inflammation | Rat | Paw Edema & Thermal Hyperalgesia | 10 and 30 mg/kg, s.c. | Significant reduction | |

| LPS-induced TNF-α Production | BALB/c Mouse | Serum TNF-α levels | 20 mg/kg, p.o. | Dramatic reduction |

Table 4: Pharmacokinetic Parameters

| Species | Bioavailability | Half-life (t1/2) | AUC | Reference |

| Rat | ~30% | ~3 h | 7 h•µM/l (10 mg/kg, p.o.) | |

| Dog | ~100% | ~3 h | - |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in H4R signaling and the experimental procedures used to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.

H4 Receptor Signaling Pathway

Caption: H4 Receptor Signaling Pathway and Point of Antagonism by JNJ 7777120.

Experimental Workflow: In Vitro Antagonist Characterization

Caption: A typical experimental workflow for the in vitro characterization of an H4R antagonist.

Logical Relationship of Pharmacological Effects

Caption: Logical relationship between the in vitro and in vivo pharmacological effects of JNJ 7777120.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the H4 receptor.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human H4 receptor.

-

Radioligand: [3H]-Histamine.

-

Non-specific binding control: High concentration of a known H4R ligand (e.g., unlabeled histamine or JNJ 7777120).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of the test compound (JNJ 7777120) in assay buffer.

-

In a 96-well plate, add the cell membranes, [3H]-histamine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate for 60 minutes at 25°C with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional antagonism of a test compound on H4R-mediated calcium release.

Materials:

-

Cells: HEK293 cells stably expressing the human H4 receptor.

-

Calcium Indicator Dye: Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Histamine.

-

Fluorometric Plate Reader.

Procedure:

-

Seed the H4R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

-

Load the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compound (JNJ 7777120) and a fixed concentration of histamine (EC80).

-

Add the test compound to the cells and incubate for a short period.

-

Measure the baseline fluorescence using the plate reader.

-

Add the histamine solution to the wells and immediately measure the change in fluorescence intensity over time.

-

The inhibition of the histamine-induced calcium signal by the test compound is used to determine its IC50 value.

Mast Cell Chemotaxis Assay

Objective: To assess the ability of a test compound to inhibit H4R-mediated mast cell migration.

Materials:

-

Cells: Mouse bone marrow-derived mast cells (BMMCs).

-

Chemoattractant: Histamine.

-

Assay Chamber: Transwell inserts (5 or 8 µm pore size).

-

Assay Medium: RPMI-1640 with 0.1% BSA.

Procedure:

-

Place the Transwell inserts into a 24-well plate.

-

Add assay medium containing histamine to the lower chamber.

-

Pre-incubate the BMMCs with various concentrations of the test compound (JNJ 7777120) or vehicle.

-

Add the pre-incubated BMMCs to the upper chamber of the Transwell insert.

-

Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.

-

Remove the non-migrated cells from the top of the insert.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound to determine the IC50.

Zymosan-Induced Peritonitis in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.

Materials:

-

Animals: Male BALB/c mice.

-

Inflammatory Agent: Zymosan A from Saccharomyces cerevisiae.

-

Vehicle: Saline or other appropriate vehicle for the test compound.

-

Test Compound: JNJ 7777120.

Procedure:

-

Administer the test compound (e.g., 20 mg/kg, p.o.) or vehicle to the mice.

-

After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by intraperitoneal (i.p.) injection of zymosan (e.g., 1 mg in sterile saline).

-

At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice.

-

Collect the peritoneal exudate by lavage with phosphate-buffered saline (PBS).

-

Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

-

Perform differential cell counts (e.g., neutrophils, macrophages) on cytospin preparations of the lavage fluid stained with a suitable stain (e.g., Diff-Quik).

-

The reduction in the number of infiltrating inflammatory cells in the test compound-treated group compared to the vehicle group indicates anti-inflammatory activity.

Croton Oil-Induced Ear Edema in Mice

Objective: To assess the topical or systemic anti-inflammatory activity of a test compound in a model of acute skin inflammation.

Materials:

-

Animals: Male CD-1 mice.

-

Irritant: Croton oil solution in acetone.

-

Test Compound: JNJ 7777120.

-

Positive Control: Dexamethasone.

Procedure:

-

Administer the test compound systemically (e.g., 30-100 mg/kg, s.c.) or topically to the ear.

-

After the appropriate pre-treatment time, apply a fixed volume of croton oil solution to the inner surface of the right ear. The left ear receives the vehicle (acetone) only.

-

After a specific time (e.g., 6 hours), euthanize the mice.

-

Remove a standard-sized punch biopsy from both the right (inflamed) and left (control) ears.

-

Weigh the ear punches immediately.

-

The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated group to the vehicle-treated control group.

Conclusion

JNJ 7777120 has been a pivotal tool in understanding the role of the H4 receptor in health and disease. Its high affinity, selectivity, and demonstrated efficacy in various preclinical models of inflammation and pruritus have solidified the H4R as a valid therapeutic target. While JNJ 7777120 itself did not progress to clinical use, the wealth of pharmacological data and the established experimental protocols detailed in this guide provide a solid foundation for the development of the next generation of H4R antagonists with improved drug-like properties. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing novel treatments for inflammatory and allergic conditions.

References

In Vitro Characterization of H4R Antagonist "Compound X": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, has emerged as a significant target for therapeutic intervention in inflammatory and immune disorders.[1][2][3] Its activation is implicated in mast cell and eosinophil chemotaxis, cytokine release, and the modulation of immune responses.[1][2] This document provides a comprehensive in vitro characterization of "Compound X," a novel and selective H4R antagonist. Detailed methodologies for key assays, including receptor binding, functional activity, and selectivity profiling, are presented alongside a summary of its pharmacological profile.

Introduction to the Histamine H4 Receptor

Discovered at the turn of the millennium, the H4R is the most recent addition to the histamine receptor family. Unlike the H1, H2, and H3 receptors, H4R is primarily found on cells of the immune system, such as mast cells, eosinophils, basophils, dendritic cells, and T cells. The H4R couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. This signaling cascade triggers various cellular responses, including chemotaxis and cytokine production, positioning H4R as a critical mediator in allergic and inflammatory conditions like asthma, atopic dermatitis, and pruritus. Consequently, antagonists of H4R are being actively investigated as potential anti-inflammatory and immunomodulatory agents. This guide details the in vitro pharmacological profile of a promising new H4R antagonist, herein referred to as Compound X.

Binding Affinity at the Human H4 Receptor

The initial step in characterizing Compound X was to determine its binding affinity for the human H4 receptor (hH4R). A radioligand displacement assay was employed to quantify the compound's ability to compete with a known high-affinity radioligand for binding to the receptor.

Table 1: hH4R Binding Affinity of Compound X

| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) |

| Compound X | Human H4R | Radioligand Displacement | [³H]-Histamine | 16 |

Kᵢ represents the inhibitory constant, indicating the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value signifies higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation : Membranes were prepared from HEK293T cells transiently transfected with the human H4R gene. Cells were harvested, homogenized in a cold buffer (50 mM Tris-HCl), and centrifuged to pellet the membranes, which were then stored at -80°C.

-

Assay Conditions : The binding assays were conducted in a 96-well plate format in a total volume of 250 µL of binding buffer (50 mM Tris-HCl).

-

Displacement Assay : Crude membrane extracts were incubated with a fixed concentration of [³H]-Histamine and varying concentrations of the unlabeled antagonist (Compound X).

-

Incubation : The reaction mixture was incubated for 60 minutes at room temperature to reach equilibrium.

-

Separation : Bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Detection : The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis : Competition binding data were analyzed using non-linear regression to determine the IC₅₀ value (the concentration of antagonist that displaces 50% of the radioligand). The Kᵢ value was then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Antagonism Assessment

To determine if the binding of Compound X translates into functional antagonism, its ability to inhibit histamine-induced cellular responses was evaluated. Since H4R is coupled to Gαi/o proteins, its activation inhibits forskolin-stimulated cAMP production. Therefore, a cAMP inhibition assay is a standard method to measure the functional potency of H4R antagonists.

Table 2: Functional Potency of Compound X

| Compound | Assay Type | Cell Line | Agonist | IC₅₀ (nM) |

| Compound X | cAMP Inhibition Assay | HEK293-hH4R | Histamine | 45 |

IC₅₀ represents the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.

H4R Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Histamine H4 Receptor upon activation by histamine and its inhibition by an antagonist.

References

The Histamine H4 Receptor: A Technical Guide to Antagonist Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the histamine H4 receptor (H4R), a critical target in immunology and inflammation. We present a detailed overview of antagonist binding affinities, comprehensive experimental protocols for their determination, and visual representations of the core signaling pathways and experimental workflows.

Introduction

The histamine H4 receptor is the most recently identified member of the histamine receptor family, a group of G protein-coupled receptors (GPCRs).[1] Primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells, the H4R is a key modulator of immune and inflammatory responses.[2][3] Its activation is implicated in the chemotaxis of these cells, contributing to the inflammatory cascade in conditions like asthma, atopic dermatitis, and pruritus.[1][3] Consequently, the development of potent and selective H4R antagonists is a significant area of interest for novel anti-inflammatory and anti-allergic therapies. This guide focuses on the critical aspect of drug development: the characterization of antagonist binding affinity to the H4 receptor.

H4R Antagonist Target Binding Affinity

The binding affinity of a ligand for its receptor is a primary determinant of its potency. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a tighter binding interaction. The half-maximal inhibitory concentration (IC50) is an operational measure of a compound's functional strength. Below is a summary of binding affinities for several well-characterized H4R antagonists against the human H4 receptor (hH4R).

| Compound | Chemical Class | hH4R Ki (nM) | Selectivity Profile |

| JNJ 7777120 | Indole Carboxamide | 4.5 | >1000-fold vs. H1R, H2R, H3R |

| Toreforant (JNJ-38518168) | 2,4-Diaminopyrimidine | 8.4 | High selectivity over other histamine receptors |

| VUF-6002 (JNJ-10191584) | Benzimidazole Carboxamide | 26 | >540-fold vs. H3R |

| A-943931 | 2-Aminopyrimidine | ~5 | Potent and selective for H4R |

| JNJ 39758979 | 6-Alkyl-2,4-diaminopyrimidine | Potent Antagonist | Selective for H4R |

| Thioperamide | Imidazole | ~27 | Dual H3R/H4R antagonist |

| ZPL-389 (Adriforant) | N/A | Potent Antagonist | Selective for H4R |

| UR-63325 (Seliforant) | 2-Aminopyrimidine | Potent Antagonist | Selective for H4R |

Core Signaling Pathways

The H4R primarily couples to the Gαi/o family of G proteins. Upon agonist binding, this initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the H4R pathway involves the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.

Caption: H4R Gαi/o and β-arrestin signaling pathways.

Experimental Protocols

Accurate determination of binding affinity is fundamental. The following sections detail the standard methodologies used to characterize H4R antagonists.

Cell Culture and Membrane Preparation

This protocol describes the generation of crude cell membranes from a stable cell line overexpressing the target receptor, a critical first step for in vitro binding assays.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the human histamine H4 receptor gene are commonly used.

-

Culture Conditions: Cells are cultured in T175 flasks at 37°C in a 5% CO2 humidified atmosphere. The growth medium is typically DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., puromycin) to maintain receptor expression.

-

Harvesting:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).

-

Dislodge cells using a cell scraper in the presence of fresh, ice-cold PBS.

-

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

-

Membrane Preparation:

-

Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) supplemented with a protease inhibitor cocktail.

-

Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in an appropriate Assay Buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Aliquots of the membrane preparation can be stored at -80°C until use.

-

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the H4R.

-

Materials:

-

H4R-expressing cell membranes.

-

Radioligand: Typically [3H]-Histamine.

-

Unlabeled test antagonist at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C or GF/B).

-

Scintillation fluid and microplate scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add Assay Buffer, a fixed concentration of [3H]-Histamine (typically at or below its Kd value), and a range of concentrations of the unlabeled antagonist.

-

To initiate the binding reaction, add the cell membrane preparation (typically 10-50 µg protein per well).

-

Define wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known H4R ligand, e.g., 10 µM JNJ 7777120).

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold Assay Buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the antagonist.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for H4R antagonist affinity determination.

Functional Assay: [35S]GTPγS Binding

This is a functional assay that measures the first step in G protein activation. Antagonists are characterized by their ability to inhibit agonist-stimulated [35S]GTPγS binding.

-

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to accumulate a measurable signal.

-

Procedure:

-

Pre-incubate H4R membranes with the test antagonist at various concentrations.

-

Add a fixed, sub-maximal concentration of an H4R agonist (e.g., histamine) to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS and GDP.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration, similar to the radioligand binding assay.

-

Quantify the filter-bound radioactivity.

-

-

Data Analysis: The data is analyzed to determine the IC50 of the antagonist for inhibiting the agonist-stimulated signal. This provides a functional measure of the antagonist's potency.

Conclusion

The histamine H4 receptor remains a compelling target for the development of new therapeutics for a range of inflammatory and immune disorders. A thorough understanding and precise characterization of antagonist binding affinity are paramount for successful drug discovery and development. The data, protocols, and conceptual frameworks provided in this guide offer a comprehensive resource for professionals engaged in H4R research, facilitating the identification and optimization of novel antagonist candidates.

References

The Histamine H4 Receptor: A Technical Guide to Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histamine H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a critical modulator of immune and inflammatory responses. Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, the H4R is a G protein-coupled receptor (GPCR) that orchestrates complex intracellular signaling cascades.[1][2] Its activation triggers a dual-pronged signaling response through both canonical G protein-dependent pathways and G protein-independent β-arrestin-mediated mechanisms. These pathways converge to regulate a host of cellular functions, from chemotaxis and cytokine release to mitogen-activated protein kinase (MAPK) activation. Understanding the intricacies of H4R signaling is paramount for the rational design of novel therapeutics targeting a spectrum of inflammatory disorders, such as asthma, allergic rhinitis, atopic dermatitis, and autoimmune diseases. This guide provides an in-depth technical overview of the core H4R signaling pathways, quantitative pharmacological data for key ligands, and detailed protocols for essential experimental assays.

Core Signaling Pathways of the Histamine H4 Receptor

The H4R is a class A GPCR that primarily couples to the Gαi/o family of heterotrimeric G proteins.[3][4] Ligand binding initiates a conformational change in the receptor, leading to the activation of two major, interconnected signaling arms: the Gαi-dependent pathway and the β-arrestin-dependent pathway.

Gαi-Coupled Signaling Pathway

The canonical H4R signaling pathway is mediated by the activation of Gαi proteins. This cascade is characterized by the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels.

-

Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated H4R facilitates the exchange of GDP for GTP on the Gαi subunit. The dissociated Gαi-GTP complex then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels impacts the activity of downstream effectors such as Protein Kinase A (PKA).

-

Intracellular Calcium Mobilization: The Gβγ subunits, which dissociate from Gαi upon receptor activation, can activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for various cellular responses, including mast cell chemotaxis.

β-Arrestin-Mediated Signaling

Independent of G protein activation, H4R signaling also proceeds via β-arrestins. This pathway is crucial for receptor desensitization, internalization, and the activation of distinct downstream effectors, most notably the MAPK cascade.

-

Recruitment and Desensitization: Following agonist binding, the H4R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins (primarily β-arrestin 2). The binding of β-arrestin sterically hinders the receptor's interaction with G proteins, effectively desensitizing the G protein-mediated signal.

-

MAPK Activation: β-arrestin acts as a scaffold protein, recruiting components of the MAPK cascade, such as RAF, MEK, and ERK1/2, into a complex with the receptor. This proximity facilitates the sequential phosphorylation and activation of the kinase cascade, leading to the phosphorylation of ERK1/2 (p-ERK). Activated ERK can then translocate to the nucleus to regulate gene expression or remain in the cytoplasm to phosphorylate other substrates, influencing processes like cell proliferation and cytokine production.

Quantitative Data Summary

The pharmacological characterization of H4R involves determining the binding affinities (Ki) and functional potencies (EC50 for agonists, IC50 for antagonists) of various ligands. This data is crucial for comparing compounds and guiding drug development efforts.

Table 1: Binding Affinities (Ki) of Selected Ligands for Human H4R

| Compound | Class | Ki (nM) | Reference(s) |

|---|---|---|---|

| Histamine | Agonist | ~15-50 | |

| 4-Methylhistamine | Agonist | ~30-100 | |

| VUF 8430 | Agonist | ~10-25 | |

| UR-PI376 | Agonist | ~5-15 | |

| JNJ 7777120 | Antagonist/Inverse Agonist | ~10-30 | |

| Izuforant | Antagonist | ~14 (pKi 7.85) | |

| Clobenpropit | Agonist/Partial Agonist | ~5-20 |

| Thioperamide | Antagonist | ~50-150 | |

Table 2: Functional Potencies (EC50/IC50) of Selected Ligands at Human H4R

| Compound | Assay Type | Parameter | Potency (nM) | Reference(s) |

|---|---|---|---|---|

| Histamine | Ca2+ Mobilization | EC50 | 314 ± 41 | |

| Histamine | Gαi Activation (BRET) | pEC50 = 7.3 ± 0.04 | ~50 | |

| UR-PI376 | IL-12p70 Inhibition | pEC50 = 6.9 ± 0.1 | ~126 | |

| (1S,3S)-UR-RG98 | [35S]GTPγS Assay | EC50 | 11 | |

| JNJ 7777120 | Eosinophil Shape Change | IC50 | 29 |

| Izuforant | Eosinophil Shape Change | IC50 | 65-72 | |

Key Experimental Protocols

Studying H4R signaling requires a variety of cell-based assays to probe different aspects of the receptor's function. Below are detailed methodologies for key experiments.

Gαi-Coupled cAMP Inhibition Assay

This assay measures the ability of an H4R agonist to inhibit the forskolin-stimulated production of cAMP.

Principle: H4R activation inhibits adenylyl cyclase, reducing cAMP levels. In this assay, cells are first stimulated with forskolin to elevate basal cAMP. The addition of an H4R agonist will cause a dose-dependent decrease in this elevated cAMP level, which can be quantified using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

Detailed Methodology:

-

Cell Culture: Culture HEK293 or CHO cells stably expressing the human H4R in appropriate media (e.g., DMEM/F12 with 10% FBS) until they reach ~80-90% confluency.

-

Cell Preparation: Harvest cells using a non-enzymatic dissociation buffer. Wash with PBS and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES) to the desired density (e.g., 1,000-5,000 cells/well for a 384-well plate).

-

Antagonist Pre-incubation (for IC50 determination): Add serial dilutions of the antagonist compound to the assay plate. Incubate with the cells for 15-30 minutes at room temperature.

-

Agonist Stimulation: Add a fixed concentration of forsklin (e.g., 1-10 µM) mixed with the desired concentration of H4R agonist (for EC50) or a fixed EC80 concentration of agonist (for IC50).

-

Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP modulation.

-

cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen). This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Data Acquisition: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF- or AlphaLISA-compatible plate reader.

-

Data Analysis: Calculate the signal ratio and normalize the data. Plot the response against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine EC50 or IC50 values.

β-Arrestin Recruitment Assay

This assay quantifies the translocation of β-arrestin from the cytoplasm to the activated H4R at the plasma membrane.

Principle: Enzyme Fragment Complementation (EFC) is a common technology used for this assay (e.g., DiscoverX PathHunter). The H4R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme acceptor (EA). Upon agonist-induced recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

Detailed Methodology:

-

Cell Line: Use a cell line engineered to co-express the ProLink-tagged H4R and the Enzyme Acceptor-tagged β-arrestin.

-

Cell Plating: Plate the cells in a white, clear-bottom 384-well assay plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of test compounds (agonists or antagonists). Add compounds to the wells. For antagonist mode, pre-incubate with the antagonist before adding a fixed (EC80) concentration of a reference agonist.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a CO2 incubator.

-

Detection: Equilibrate the plate to room temperature. Add the detection reagents containing the chemiluminescent substrate as per the manufacturer's protocol.

-

Signal Reading: Incubate for 60 minutes in the dark at room temperature. Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data to a vehicle control and plot dose-response curves to determine EC50 or IC50 values.

Mast Cell Chemotaxis Assay

This assay measures the directed migration of mast cells toward a chemoattractant, a key function mediated by H4R.

Principle: The Boyden chamber or Transwell assay is the standard method. Mast cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a medium with the H4R agonist (chemoattractant). Cells migrate through the pores towards the chemoattractant gradient. The number of migrated cells is then quantified.

Detailed Methodology:

-

Cell Preparation: Use bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., P815). Starve the cells in serum-free medium for 2-4 hours prior to the assay.

-

Assay Setup: Place Transwell inserts (typically with 5 or 8 µm pores) into a 24-well plate.

-

Chemoattractant: Add 600 µL of assay buffer containing various concentrations of the H4R agonist (e.g., histamine) to the lower wells of the 24-well plate. Include a buffer-only well as a negative control.

-

Cell Seeding: Resuspend the starved mast cells in assay buffer at a concentration of 1x10^6 cells/mL. Add 100 µL of the cell suspension (1x10^5 cells) to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated into the lower chamber.

-

Count the migrated cells using a hemocytometer or by flow cytometry.

-

-

Data Analysis: Plot the number of migrated cells against the chemoattractant concentration.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK pathway by measuring the level of phosphorylated ERK1/2.

Principle: Upon H4R activation (particularly via the β-arrestin pathway), ERK1/2 is phosphorylated. This phosphorylation can be detected using a specific antibody against the phosphorylated form of the protein (p-ERK). Total ERK levels are also measured as a loading control.

Detailed Methodology:

-

Cell Culture and Starvation: Grow H4R-expressing cells to 80-90% confluency. To reduce basal p-ERK levels, serum-starve the cells for 4-12 hours before stimulation.

-

Ligand Stimulation: Treat cells with the H4R agonist for various time points (e.g., 2, 5, 10, 30 minutes) or with different agonist concentrations. Include an unstimulated control.

-

Cell Lysis: After stimulation, immediately place the plate on ice. Wash cells with ice-cold PBS and lyse them with 1X SDS sample buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-antibodies to reduce background.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.

Conclusion

The histamine H4 receptor presents a complex and multifaceted signaling hub that is central to the regulation of immune cell function. Its ability to signal through both Gαi-dependent and β-arrestin-dependent pathways allows for a nuanced and context-specific control of cellular behavior. The divergence of these pathways, leading to distinct downstream events like cAMP inhibition, calcium mobilization, and MAPK activation, offers multiple avenues for therapeutic intervention. The phenomenon of "biased agonism," where ligands can preferentially activate one pathway over another, adds another layer of complexity and opportunity for designing drugs with improved efficacy and reduced side effects. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers and drug developers aiming to further unravel the biology of the H4R and exploit its therapeutic potential in a wide range of inflammatory and autoimmune diseases.

References

The Histamine H4 Receptor: A Pivotal Player in Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H4 receptor (H4R), the fourth identified histamine receptor, has emerged as a critical modulator of immune responses and a promising therapeutic target for a spectrum of inflammatory diseases. Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells, H4R plays a significant role in orchestrating the complex interplay of cellular and molecular events that drive inflammatory cascades. This technical guide provides a comprehensive overview of the core functions of H4R in inflammatory diseases, detailing its signaling pathways, involvement in specific pathologies, quantitative data from key studies, and methodologies for its investigation.

H4R Signaling Pathways

The H4R is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon activation by histamine, H4R initiates a cascade of intracellular events that differ from the signaling pathways of the other three histamine receptors. In addition to the canonical G protein-dependent pathway, emerging evidence highlights a parallel β-arrestin-dependent signaling axis, adding another layer of complexity to H4R function.

Gαi-Dependent Signaling

β-Arrestin-Dependent Signaling

Independent of G protein activation, agonist-bound H4R can recruit β-arrestin proteins (β-arrestin1 and β-arrestin2).[4][5] This interaction not only facilitates receptor desensitization and internalization but also initiates a distinct wave of signaling. β-arrestin acts as a scaffold protein, bringing together components of the MAPK cascade, thereby leading to sustained ERK activation. This pathway is thought to contribute to the regulation of gene expression and cellular proliferation. Notably, some H4R ligands exhibit biased agonism, preferentially activating either the G protein-dependent or the β-arrestin-dependent pathway, a concept with significant implications for drug development.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. H4R activation utilizes distinct signaling pathways for the production of RANTES and IL-13 in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Histamine H4 Receptor Antagonists in Atopic Dermatitis: A Technical Guide for Researchers